Evidence 1: Molecular Weight and Leaving Group Reactivity—Chloromethyl (191.65 Da) vs. Bromomethyl Analog (236.11 Da)
The target compound (MW 191.65 g/mol, CAS 1552575-12-8) contains a chloromethyl electrophile, whereas the direct bromo analog, 2-(bromomethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane (CAS 2172249-10-2), has a molecular weight of 236.11 g/mol and a bromomethyl leaving group . The molecular weight difference is 44.46 Da (23.2% higher for the bromo analog). In SN₂ nucleophilic substitution, an alkyl bromide reacts approximately 10³ times faster than the corresponding alkyl chloride with a given nucleophile, as established for methyl halide model systems [1]. The lower reactivity of the chloromethyl group enables more controlled sequential functionalization in complex synthetic sequences, while the lower molecular weight improves atom economy metrics in fragment-based and parallel library synthesis applications.
| Evidence Dimension | Molecular weight and leaving group identity |
|---|---|
| Target Compound Data | MW 191.65 g/mol; chloromethyl (–CH₂Cl) leaving group; SN₂ relative rate ≈1 (reference: MeCl) |
| Comparator Or Baseline | 2-(Bromomethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane (CAS 2172249-10-2): MW 236.11 g/mol; bromomethyl (–CH₂Br) leaving group; SN₂ relative rate ≈10,000 (reference: MeBr) |
| Quantified Difference | ΔMW = 44.46 Da (23.2% higher for bromo analog); SN₂ reactivity ratio ≈1:10,000 (Cl:Br, derived from methyl halide standard) |
| Conditions | MW data from vendor datasheets (Chemsrc); SN₂ relative reactivity from standard physical organic chemistry reference (methyl halide series in polar aprotic solvent) |
Why This Matters
For procurement decisions, the chloromethyl variant offers superior atom economy (23% lower MW per unit of scaffold) and enables sequential functionalization strategies where the bromo analog would be too reactive, leading to undesired polyalkylation or premature consumption.
- [1] Anslyn, E.V., Dougherty, D.A. (2006). Modern Physical Organic Chemistry. University Science Books. SN₂ relative reactivity scale for methyl halides: MeI (30,000) > MeBr (10,000) > MeCl (1) > MeF (10⁻⁴). View Source
